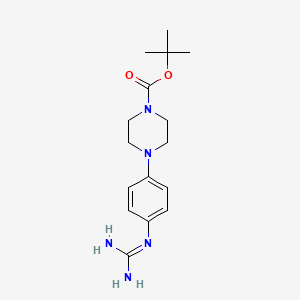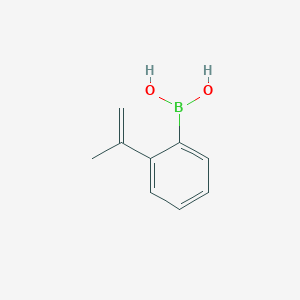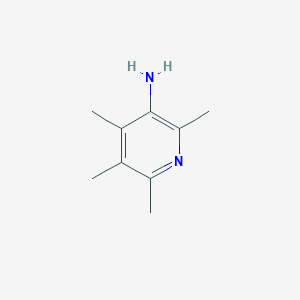![molecular formula C13H19NO4 B13481351 benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)
benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate is an organic compound with the molecular formula C13H19NO4. It consists of 19 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 4 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(2-hydroxyethoxy)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5CH2OCOCl+H2NCH2CH2OCH2CH2OH→C6H5CH2OCONHCH2CH2OCH2CH2OH+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a cross-linking reagent, forming covalent bonds with proteins or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: An organic compound with the formula C8H9NO2, used as a protected form of ammonia in the synthesis of primary amines.
Benzyl N-(3-hydroxypropyl)carbamate: A compound with similar structure but different functional groups, used in organic synthesis.
Uniqueness
Benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate is unique due to its specific functional groups, which provide distinct reactivity and applications compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate |
InChI |
InChI=1S/C13H19NO4/c15-8-10-17-9-4-7-14-13(16)18-11-12-5-2-1-3-6-12/h1-3,5-6,15H,4,7-11H2,(H,14,16) |
InChI Key |
VJJZQPXNNFDMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B13481269.png)





![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)





